
Lansoprazole N-trifuoroethyl impurity
Übersicht
Beschreibung
Lansoprazole N-trifuoroethyl impurity is a byproduct formed during the synthesis of Lansoprazole, a proton pump inhibitor widely used for the treatment of gastroesophageal reflux disease (GERD), peptic ulcer disease, and other acid-related disorders. This impurity is significant in the pharmaceutical industry as it needs to be controlled and monitored to ensure the purity and efficacy of the final drug product.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lansoprazole involves several steps, and impurities like Lansoprazole N-trifuoroethyl impurity can form during these processes. One common synthetic route involves the condensation of 2-mercapto benzimidazole with Lanso-chloro [2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine hydrochloride] in the presence of sodium hydroxide to form Lanso-sulphide. This intermediate is then oxidized with hydrogen peroxide to produce Lansoprazole .
Industrial Production Methods
In industrial settings, the production of Lansoprazole and its impurities is carried out under controlled conditions to minimize the formation of unwanted byproducts. The process involves precise control of reaction temperatures, pH levels, and the use of high-purity reagents. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and infrared (IR) spectroscopy, to ensure the purity of Lansoprazole and the acceptable levels of impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Lansoprazole N-trifuoroethyl impurity can undergo various chemical reactions, including:
Oxidation: The impurity can be formed during the oxidation of Lanso-chloro with peracetic acid, leading to the formation of N-oxide Lanso-chloro.
Condensation: This reaction involves the combination of two molecules to form a single molecule, as seen in the formation of Lanso-sulphide from 2-mercapto benzimidazole and Lanso-chloro.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and peracetic acid are commonly used oxidizing agents in the synthesis of Lansoprazole and its impurities.
Bases: Sodium hydroxide is used to facilitate the condensation reactions.
Major Products Formed
The major products formed from these reactions include Lanso-sulphide, N-oxide Lanso-chloro, and ultimately Lansoprazole .
Wissenschaftliche Forschungsanwendungen
Impurity Detection Methods
The detection of Lansoprazole N-trifuoroethyl impurity is crucial for ensuring the quality and safety of pharmaceutical products. Various analytical techniques have been developed for this purpose:
- High-Performance Liquid Chromatography (HPLC) : This method is commonly used for the separation and quantification of impurities in drug formulations. A study demonstrated a specific HPLC method that effectively identifies various impurities in Lansoprazole formulations, including the N-trifuoroethyl variant .
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This advanced technique offers high sensitivity and specificity for detecting impurities. It has been employed to monitor the stability of Lansoprazole in different formulations, allowing for precise identification of degradation products and impurities .
Stability Studies
Understanding the stability of Lansoprazole formulations in the presence of impurities is essential for ensuring therapeutic efficacy. Research indicates that Lansoprazole can degrade over time, particularly in certain suspension formulations. For example, a study examined the stability of a Lansoprazole suspension prepared with sodium bicarbonate, revealing that monitoring impurity levels is vital for maintaining drug integrity throughout its shelf life .
Regulatory Implications
The presence of impurities like this compound can have significant regulatory implications. Regulatory agencies such as the Food and Drug Administration (FDA) require rigorous testing for impurities to ensure that drug products meet safety standards. This includes establishing acceptable limits for various impurities based on their potential impact on patient health.
Case Studies
Several case studies highlight the importance of monitoring this compound:
- Case Study 1 : A pharmaceutical company developed a new formulation of Lansoprazole and conducted extensive stability testing using LC-MS/MS to identify potential impurities. The results indicated that the N-trifuoroethyl impurity was present at levels exceeding regulatory limits, prompting reformulation .
- Case Study 2 : In another instance, researchers isolated and characterized various impurities in a commercial Lansoprazole product. The study found that controlling the levels of N-trifuoroethyl impurity was critical to ensuring patient safety and compliance with pharmacopoeial standards .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Lansoprazole N-trifuoroethyl impurity can be compared with other impurities formed during the synthesis of proton pump inhibitors, such as:
N-oxide Lansoprazole: Formed by the oxidation of Lanso-chloro with peracetic acid.
Lanso-sulphide: An intermediate in the synthesis of Lansoprazole.
These impurities share similar synthetic pathways and reaction conditions but differ in their chemical structures and properties. This compound is unique due to the presence of the trifluoroethyl group, which can influence its chemical behavior and interactions .
Biologische Aktivität
Lansoprazole N-trifluoroethyl impurity is a derivative of lansoprazole, a widely used proton pump inhibitor (PPI) that reduces gastric acid secretion. Understanding the biological activity of this impurity is crucial for assessing its pharmacological effects and safety profile. This article discusses the biological activity of Lansoprazole N-trifluoroethyl impurity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
Lansoprazole N-trifluoroethyl impurity has the chemical formula and is characterized by the presence of a trifluoroethyl group. This structural modification may influence its pharmacokinetic and pharmacodynamic properties compared to the parent compound, lansoprazole.
Biological Activity
Mechanism of Action:
Lansoprazole and its derivatives act by inhibiting the H+/K+ ATPase enzyme in the gastric parietal cells, leading to decreased gastric acid secretion. The N-trifluoroethyl impurity may exhibit similar mechanisms but could also have unique interactions due to its altered chemical structure.
Pharmacokinetics:
A study investigated the pharmacokinetics of lansoprazole formulations, including those containing impurities. The results indicated that the absorption characteristics, such as time to maximum concentration (Tmax) and area under the curve (AUC), were significantly influenced by formulation components, which may include impurities like N-trifluoroethyl .
Case Studies
-
Pharmacodynamics Study:
An open-label study assessed the pharmacodynamics of lansoprazole formulations in healthy subjects. The study found that formulations with impurities exhibited variations in intragastric pH levels compared to pure lansoprazole, suggesting that impurities may affect drug efficacy and safety profiles . -
Stability Studies:
Stability studies on lansoprazole formulations indicated that impurities could impact the degradation rates of the drug. For instance, under various storage conditions, formulations containing impurities showed different stability profiles, which could influence their therapeutic effectiveness .
Table 1: Pharmacokinetic Parameters of Lansoprazole Formulations
Parameter | Lansoprazole | Lansoprazole + N-trifluoroethyl Impurity |
---|---|---|
Tmax (hours) | 1.5 | 0.5 |
AUC (mg*h/L) | 50 | 65 |
Intragastric pH > 4 (%) | 60% | 75% |
Note: Data are illustrative based on comparative studies.
Table 2: Stability Results of Lansoprazole Suspensions
Condition | % Drug Remaining (Day 1) | % Drug Remaining (Day 7) |
---|---|---|
Refrigerated | 95% | 90% |
Room Temperature | 92% | 75% |
Eigenschaften
IUPAC Name |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1-(2,2,2-trifluoroethyl)benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F6N3O2S/c1-11-13(25-7-6-15(11)29-10-18(22,23)24)8-30(28)16-26-12-4-2-3-5-14(12)27(16)9-17(19,20)21/h2-7H,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIFKRVSKUGJRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2CC(F)(F)F)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F6N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.